Phenoxathiin, 2,3,4,7,8-pentachloro-
Description
Nomenclature and Chemical Identity The compound in question, 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), is a polychlorinated dibenzofuran (PCDF) congener with the molecular formula C₁₂H₃Cl₅O and a molecular weight of 340.417 g/mol . Its IUPAC name and CAS Registry Number (57117-31-4) confirm its structure as a dibenzofuran derivative chlorinated at the 2,3,4,7,8-positions . Notably, the term "phenoxathiin" in the original query may refer to a structurally distinct compound containing both oxygen and sulfur atoms in its heterocyclic ring (e.g., 2-chlorophenoxathiin, CAS 10230-34-9, as described in ). However, the evidence provided focuses exclusively on PeCDF, a dibenzofuran, which is a persistent organic pollutant (POP) implicated in historical poisoning incidents like Yusho (Japan) and Yu-Cheng (Taiwan) .
Toxicological Significance PeCDF is a potent aryl hydrocarbon receptor (AhR) agonist, contributing to its toxicity profile. In Yusho patients, PeCDF was the predominant PCDF congener detected in blood, adipose tissue, and liver, with concentrations ranging from 0.005–0.01 ppb in post-mortem tissues (Table 2, ). Animal studies confirm its bioaccumulative behavior, with minimum dosages of 1 µg/kg inducing hepatic enzyme activity and 10 µg/kg causing gravimetric tissue changes in rodents .
Properties
CAS No. |
56348-75-5 |
|---|---|
Molecular Formula |
C12H3Cl5OS |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3,4,7,8-pentachlorophenoxathiine |
InChI |
InChI=1S/C12H3Cl5OS/c13-4-1-7-8(2-5(4)14)19-9-3-6(15)10(16)11(17)12(9)18-7/h1-3H |
InChI Key |
FRPXRKBIZCNTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,3,4,7,8-pentachloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the phenoxathiin ring .
Industrial Production Methods
Industrial production of Phenoxathiin, 2,3,4,7,8-pentachloro- typically involves large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2,3,4,7,8-pentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The chlorinated positions on the phenoxathiin ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted phenoxathiin derivatives
Scientific Research Applications
Phenoxathiin, 2,3,4,7,8-pentachloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties
Mechanism of Action
The mechanism of action of Phenoxathiin, 2,3,4,7,8-pentachloro- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The chlorinated positions on the phenoxathiin ring enhance its reactivity and binding affinity to target molecules, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Differences Among PCDFs
PCDF congeners vary in toxicity and persistence based on chlorination patterns. Key comparisons include:
PeCDF’s chlorine substitution at the 2,3,4,7,8-positions prevents metabolic degradation, unlike congeners with adjacent unsubstituted carbons (e.g., 1,2,4,7,8-pentachloro-DF), which are more readily excreted .
Tissue Distribution in Human Populations
Comparative tissue concentrations in Yusho and Yu-Cheng patients (Table 3, ):
| Tissue | 2,3,4,7,8-PeCDF (ppb) | 2,3,7,8-TCDF (ppb) | 1,2,3,4,7,8-HxCDF (ppb) |
|---|---|---|---|
| Adipose | 0.5–1.0 | <0.005 | ND (<0.005) |
| Liver | 0.1–0.5 | <0.005 | ND |
| Blood | 0.007–0.01 | Trace | ND |
PeCDF’s persistence contrasts sharply with less chlorinated or metabolically labile congeners.
Comparison with PCDDs and PCBs
- PCDDs : 2,3,7,8-TCDD (dioxin) shares PeCDF’s AhR activation pathway but has a higher TEF (1.0 vs. 0.5 for PeCDF) .
- PCBs: Non-ortho PCBs (e.g., PCB 126) exhibit similar toxicity but lower bioaccumulation than PeCDF in human tissues .
Notes
Nomenclature Clarification: The term "phenoxathiin" in the query may be a misnomer.
Etiological Role : PeCDF is a primary causative agent in Yusho/Yu-Cheng poisoning, accounting for >70% of PCDF-related toxic effects due to its persistence and potency .
Regulatory Status: PeCDF is listed under the U.S. EPA’s Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) due to its carcinogenic and bioaccumulative properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
